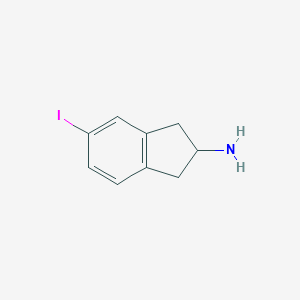

5-Iodo-2-aminoindane

説明

Contextualization of 5-Iodo-2-aminoindane within Aminoindane Chemistry

Aminoindanes represent a class of chemical compounds characterized by an amino group attached to an indane structure, which is a bicyclic hydrocarbon. This structural foundation allows for various modifications, including substitutions on the aromatic ring or alterations to the amino group, leading to a diverse range of derivatives with differing pharmacological profiles. wikipedia.orgunodc.org this compound is a specific derivative of 2-aminoindane, featuring an iodine atom substituted at the 5-position of the indane ring. unodc.orgevitachem.com The study of aminoindanes, including 5-IAI, has been pursued for potential applications in areas such as medicine and neuroscience, as well as for understanding structure-activity relationships of psychoactive substances. wikipedia.orgresearchgate.net

Historical Development and Initial Academic Research Objectives

Classification as a Conformationally Rigid Amphetamine Analogue

This compound is classified as a conformationally rigid analogue of amphetamine. unodc.orgevitachem.comnih.govresearchgate.net This classification stems from the presence of the indane ring system in its structure. Amphetamine, with its flexible side chain, can adopt various conformations. In contrast, the bicyclic indane structure of 5-IAI restricts the free rotation of the amino-containing side chain relative to the aromatic ring, locking it into a more rigid conformation. evitachem.comnih.govresearchgate.net This structural rigidity is a crucial aspect in medicinal chemistry and pharmacology, as it can influence how the molecule interacts with biological targets, such as neurotransmitter transporters and receptors. evitachem.com Studying rigid analogues like 5-IAI provides valuable insights into the specific conformations of amphetamine-like molecules that are relevant for their biological activity, aiding in the understanding of structure-activity relationships. evitachem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-iodo-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHPYCDDPGNWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927643 | |

| Record name | 5-Iodo-2-aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132367-76-1 | |

| Record name | 5-Iodo-2-aminoindan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132367-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-aminoindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132367761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodo-2-aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-IODO-2-AMINOINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X16E45Y1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for 5-Iodo-2-aminoindane

A common synthetic route to 5-IAI involves the modification and iodination of 2-aminoindane (2-AI). This process typically includes steps to protect the amino group and direct the iodination to the aromatic ring.

A key strategy in the synthesis of 5-IAI is the derivatization of the amino group of 2-aminoindane. The conversion of 2-aminoindane to its N-trifluoroacetyl derivative has been reported. This derivatization serves to protect the amine functionality and can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions, such as iodination.

Iodination of the N-trifluoroacetyl derivative of 2-aminoindane has been carried out using iodinating reagents such as a combination of iodine (I₂) and potassium iodate (B108269) (KIO₄) in the presence of sulfuric acid. This reaction yields a mixture of iodinated products, primarily the 5-iodo isomer and its positional isomer, 4-iodo-2-aminoindane. The use of specific reaction conditions and reagents is crucial for achieving reasonable yields and controlling the product distribution.

While the synthesis starting from 2-aminoindane typically yields a racemic mixture of 5-IAI, approaches for the stereoselective synthesis of aminoindane derivatives have been explored. One reported method describes the synthesis of (S)-5-iodo-2-aminoindan HCl starting from (S)-phenylalanine. This route involves a sequence of steps including protection, iodination, cyclization via a Friedel-Crafts reaction, and reduction, followed by deprotection to obtain the desired enantiomerically enriched product.

Synthesis of Positional Isomers, e.g., 4-Iodo-2-aminoindane

The iodination of suitably protected 2-aminoindane often results in the formation of both the 5-iodo and 4-iodo positional isomers. The synthesis of 4-Iodo-2-aminoindane (4-IAI) is therefore closely linked to the synthesis of 5-IAI. In synthetic procedures aiming for 5-IAI, 4-IAI is frequently obtained as a co-product. Separation of these isomers is necessary to obtain pure 5-IAI. The relative yields of the 4- and 5-iodo isomers can be influenced by the reaction conditions and the nature of the protecting group.

Strategies for Analytical Characterization of Synthesized Products

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound and its isomers. Several spectroscopic techniques are commonly employed for this purpose.

Mass spectrometry (MS), particularly gas chromatography-mass spectrometry (GC-MS), is a valuable tool for identifying the molecular weight of the synthesized compound and analyzing its fragmentation pattern. This helps in confirming the elemental composition and structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon (¹³C NMR) NMR, provides detailed information about the chemical environment of the atoms in the molecule. Analysis of chemical shifts, splitting patterns, and integration allows for the confirmation of the molecular structure and differentiation between positional isomers like 4-IAI and 5-IAI. For instance, distinct NMR spectra are observed for the 4- and 5-iodo isomers, enabling their unequivocal characterization.

Infrared (IR) spectroscopy can also be used to identify the functional groups present in the synthesized product. While potentially useful, care must be taken when using FTIR for distinguishing between isomers, as their spectra can be similar.

Chromatographic techniques, such as column chromatography, are often employed to separate the desired 5-IAI from reaction by-products and positional isomers like 4-IAI. The purity of the separated product can then be assessed using techniques like GC-MS.

Pharmacological Characterization and Receptor Interactions

Modulation of Monoamine Neurotransmitter Systems

Serotonin (B10506) Transporter (SERT) Inhibition and Release Mechanisms

Norepinephrine (B1679862) Transporter (NET) Inhibition and Release Mechanisms

Along with its effects on SERT, 5-IAI also inhibits the norepinephrine transporter (NET). encyclopedia.pubchem960.com Similar to its action at the SERT, this inhibition results in elevated extracellular levels of norepinephrine. 5-IAI has also been shown to induce the release of norepinephrine. wikipedia.org Studies have indicated that 5-IAI preferentially inhibits the NET alongside the SERT. researchgate.netnih.gov Functional inhibition values (IC50) at the NET have been reported as 612 nM or 760 nM, while the binding affinity (Ki) was reported as 311 nM. wikipedia.org

Dopamine (B1211576) Transporter (DAT) Inhibition and Release Mechanisms

Here is a summary of the reported transporter interaction data for 5-IAI:

| Transporter | Binding Affinity (Ki) | Functional Inhibition (IC50) |

| SERT | 879 nM wikipedia.org | 241 nM or 2,500 nM wikipedia.org |

| NET | 311 nM wikipedia.org | 612 nM or 760 nM wikipedia.org |

| DAT | 992 nM wikipedia.org | 992 nM or 2,300 nM wikipedia.org |

Interactive Data Table: Monoamine Transporter Interactions of 5-IAI

Ligand Binding Studies at Specific Receptors

Serotonin Receptor Subtype Affinities (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)

In contrast to some other aminoindanes like MDAI, 5-IAI exhibits relevant binding affinity for several serotonin receptor subtypes. researchgate.netwikipedia.org Notably, 5-IAI shows high affinity for the serotonin 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org Specifically, a high affinity (Ki = 70 nM) for the 5-HT2B receptor has been reported. nih.govnih.govunc.edu The affinity for the 5-HT2A receptor is considered high and is implicated in potential hallucinogenic effects. researchgate.net

Adrenergic Receptor Subtype Affinities (e.g., α2A, α2B, α2C)

5-IAI also demonstrates affinity for adrenergic receptor subtypes, particularly the alpha-2 adrenergic receptors. wikipedia.org It shows significant affinity for all three α2-adrenergic receptors (α2A, α2B, and α2C). wikipedia.orgwikipedia.org High affinities (Ki values of 45 nM and 89 nM respectively) for the α2C adrenoceptor have been noted in some studies. nih.govunc.edu

Here is a summary of reported receptor binding affinity data for 5-IAI:

| Receptor Subtype | Binding Affinity (Ki) |

| 5-HT1A | High affinity wikipedia.org |

| 5-HT2A | High affinity wikipedia.org |

| 5-HT2B | 70 nM nih.govnih.govunc.edu, High affinity wikipedia.org |

| 5-HT2C | High affinity wikipedia.org |

| α2A | Affinity reported wikipedia.org |

| α2B | Affinity reported wikipedia.org |

| α2C | 45 nM or 89 nM nih.govunc.edu, Significant affinity wikipedia.org, Affinity reported wikipedia.org |

Interactive Data Table: Receptor Binding Affinities of 5-IAI

Other Receptor Interactions (e.g., Histaminergic, Muscarinic, Sigma)

Beyond its primary interactions with monoamine transporters, research indicates that 5-IAI exhibits affinity for a range of other receptors. Notably, 5-IAI shows high affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors wikipedia.org. Studies have reported a Ki value of 70 nM for 5-IAI at the 5-HT2B receptor nih.govsci-hub.se. This high affinity for serotonin receptors distinguishes 5-IAI from other related compounds like MDAI wikipedia.org.

Furthermore, 5-IAI has demonstrated affinity for alpha-2 adrenergic receptors, specifically the α2A, α2B, and α2C subtypes wikipedia.org. High affinities (Ki values of 89 nM) for α2C adrenoceptors have been reported nih.gov.

While submicromolar affinities for some compounds at various histaminergic and muscarinic receptors, as well as sigma-1 and sigma-2 binding sites, have been observed in broader screenings of novel psychoactive substances, the specific affinities of 5-IAI for these targets are less extensively documented in the provided search results compared to its interactions with serotonin and alpha-2 adrenergic receptors nih.gov.

Interactive Table 1: Select Receptor Binding Affinities for 5-IAI

| Receptor Subtype | Ki (nM) |

| 5-HT2B | 70 |

| α2C Adrenoceptor | 89 |

Comparative Pharmacological Profiles with Related Compounds (e.g., MDMA, p-Iodoamphetamine, p-Chloroamphetamine)

5-IAI shares structural similarities with several well-studied psychoactive compounds, including MDMA (3,4-methylenedioxymethamphetamine), p-iodoamphetamine (PIA), and p-chloroamphetamine (PCA) researchgate.netwikipedia.orgmdma.chresearchgate.netwikipedia.orgbu.edu. These structural relationships lead to overlaps and differences in their pharmacological profiles, particularly concerning monoamine transporter interactions and receptor binding.

Like MDMA, 5-IAI functions as a monoamine releasing agent, affecting serotonin, norepinephrine, and dopamine transporters wikipedia.orgnih.gov. Both 5-IAI and MDMA are described as serotonin-norepinephrine-dopamine releasing agents (SNDRAs) wikipedia.orgwikipedia.org. However, studies suggest differences in their potency and exact mechanisms. While the EC50 values for monoamine release induced by 5-IAI have not been widely reported in the provided texts, its potency at inhibiting synaptosomal uptake of [3H]-5-HT in rat brain cortical synaptosomes was found to be about 75% of that of p-chloroamphetamine mdma.chnih.gov. In comparison, p-iodoamphetamine had about twice the potency of p-chloroamphetamine in this assay mdma.chnih.gov.

In drug discrimination tests in rodents, both 5-IAI and MDAI have been shown to fully substitute for MDMA, suggesting they produce similar subjective and entactogenic effects in these animal models researchgate.netmdma.chwikipedia.org. However, 5-IAI is generally considered a less potent substitute than MDMA researchgate.net.

Comparing 5-IAI to its rigid analogue, p-iodoamphetamine (PIA), reveals further distinctions. PIA is known as a serotonin releasing agent and a serotonergic neurotoxin wikipedia.orgmdma.ch. While 5-IAI was developed as an attempt to create a non-neurotoxic analogue of PIA, it has been found to cause some serotonergic neurotoxicity in rats, although significantly less than PIA and p-chloroamphetamine mdma.chwikipedia.orgnih.gov. Studies show that a single high dose of PIA resulted in a 40% reduction of serotonin and 5-HIAA levels and 5-HT uptake sites in rat cortex, whereas the same dose of 5-IAI led to only about a 15% decrease in 5-HIAA levels and 5-HT uptake sites, with only the latter being statistically significant mdma.chnih.gov. Neither compound affected catecholamine levels mdma.chnih.gov.

p-Chloroamphetamine (PCA) is another related compound, classified as a potent and well-balanced SNDRA and a serotonergic neurotoxin wikipedia.orgnih.gov. PCA is generally considered more neurotoxic than PIA mdma.chnih.gov. In drug discrimination studies, both PIA and 5-IAI were less potent than PCA in MDMA-trained rats mdma.chnih.gov.

Interactive Table 2: Comparative Monoamine Uptake Inhibition Potency (Relative to PCA)

| Compound | Inhibition of [3H]-5-HT Uptake (Relative to PCA) |

| p-Iodoamphetamine (PIA) | ~200% |

| 5-Iodo-2-aminoindane (5-IAI) | ~75% |

| p-Chloroamphetamine (PCA) | 100% (Reference) |

Note: Data derived from studies on rat brain cortical synaptosomes mdma.chnih.gov.

Interactive Table 3: Comparative Neurotoxicity (Serotonergic Deficits in Rat Cortex after High Dose)

| Compound | Reduction in 5-HT/5-HIAA/Uptake Sites |

| p-Iodoamphetamine (PIA) | ~40% |

| This compound (5-IAI) | ~15% (less significant) |

| p-Chloroamphetamine (PCA) | ~75% |

Note: Data based on a single high dose (40 mg/kg for PIA and 5-IAI, 0.05 mmol/kg for PCA) in rat cortex at one week sacrifice mdma.chnih.gov.

Neurochemical Effects and Neurotoxicity Assessment

In Vivo Effects on Brain Monoamine Levels

Research in rats has examined the impact of 5-IAI administration on the levels of serotonin (B10506), its metabolite, and catecholamines in different brain regions.

Serotonin and its Metabolites (5-HT, 5-HIAA)

Studies have shown that 5-IAI affects serotonin (5-HT) and its main metabolite, 5-hydroxyindoleacetic acid (5-HIAA) mdma.chwikipedia.org. One study using a single high dose (40 mg/kg) of 5-IAI in rats observed a small but significant reduction in 5-HIAA levels in the cerebral cortex one week after administration. In the hippocampus, the same dose led to a slight but significant decrease in 5-HT levels mdma.ch.

Catecholamines and their Metabolites

In contrast to its effects on serotonin, studies have indicated that 5-IAI does not produce changes in the levels of catecholamines (such as dopamine (B1211576) and noradrenaline) or their metabolites in the brain at the doses tested mdma.ch. This suggests a relative selectivity of 5-IAI's effects on monoamine systems, with a more pronounced interaction with the serotonergic system compared to the catecholaminergic systems psu.edumdma.ch.

Assessment of Serotonergic Neurotoxicity

The potential for 5-IAI to cause damage to serotonergic neurons has been a key area of investigation, often in comparison to known neurotoxic amphetamines.

Comparison with Known Neurotoxins (e.g., p-Iodoamphetamine)

5-IAI was synthesized as a rigid analogue of p-iodoamphetamine (PIA), a known serotonergic neurotoxin mdma.chwikipedia.org. Comparative studies in rats have evaluated the neurotoxic potential of 5-IAI against PIA. A single 40 mg/kg dose of PIA resulted in a substantial reduction (40%) of 5-HT and 5-HIAA levels and 5-HT uptake sites in the rat cortex after one week. In the hippocampus, PIA caused significant decreases in all serotonin markers examined mdma.ch. In contrast, the same dose of 5-IAI resulted in a much smaller decrease (about 15%) in 5-HIAA levels and 5-HT uptake sites in the cortex, with only the latter being statistically significant. In the hippocampus, 5-IAI caused only a slight but significant decrease in 5-HT levels mdma.ch. These findings suggest that 5-IAI exhibits considerably less serotonergic neurotoxicity than PIA in rats mdma.chnih.gov. While PIA is described as having less severe neurotoxicity than p-chloroamphetamine (PCA), 5-IAI appears to cause even less significant serotonin deficits in rats compared to PIA mdma.ch.

Dose-Dependent Neurotoxicological Findings in Animal Models

Research indicates that the neurotoxic effects of 5-IAI in animal models are dose-dependent, and significant serotonergic toxicity has primarily been observed at very high doses psu.eduunodc.org. One study noted that significant serotonergic toxicity with 5-IAI was only found at doses higher than 40 mg/kg, a level approaching the lethal dose for many amphetamine analogues in rodents psu.eduunodc.org. At a dose 40 times higher than that causing behavioral changes in an experimental study, 5-IAI reportedly had no toxic effects, including neurotoxic ones researchgate.net. However, another source indicates that while 5-IAI causes some serotonergic neurotoxicity in rats (15% or less reduction of serotonergic markers), this occurs at doses described as "extremely high" wikipedia.org.

Data Table: Effects on Serotonin and 5-HIAA Levels in Rat Brain (Example based on search results)

| Compound | Brain Region | Dose (mg/kg) | Time after Administration | Change in 5-HT Levels | Change in 5-HIAA Levels |

| p-Iodoamphetamine | Cortex | 40 | 1 week | -40% | -40% |

| p-Iodoamphetamine | Hippocampus | 40 | 1 week | Significant Decrease | Significant Decrease |

| 5-Iodo-2-aminoindane | Cortex | 40 | 1 week | No significant change | ~-15% (significant) |

| This compound | Hippocampus | 40 | 1 week | Slight (significant) | No significant change |

Long-Term Neurobiological Alterations

Information regarding the long-term neurobiological alterations specifically caused by 5-IAI is limited in the provided search results that strictly adhere to the outline. While some sources mention that aminoindanes, including 5-IAI, did not show any long-term neurotoxicity in animal studies at the levels administered in some research psu.eduunodc.org, another source indicates that regular high-dose 5-IAI has been found to produce cognitive and memory deficits in rodents wikipedia.org. The long-term effects on neuronal structures, such as selective degeneration of serotonergic axons, have been examined in comparison to other compounds like substituted amphetamines, where such degeneration has been observed psu.edu. However, specific detailed findings on long-term neurobiological alterations solely attributable to 5-IAI, beyond potential cognitive deficits at high doses, are not extensively detailed within the provided results.

Behavioral Pharmacology and in Vivo Efficacy Studies

Drug Discrimination Paradigms in Animal Models

Drug discrimination paradigms in animal models are commonly used to assess the subjective effects of a substance and determine if they are similar to those of a known training drug. In these studies, animals are trained to discriminate between the effects of a specific drug and a saline solution, typically by pressing different levers to receive a reward. If the animal administers a test compound and responds on the lever associated with the training drug, it suggests that the test compound produces similar internal states or subjective effects.

Evaluation of Entactogenic and Empathogenic Behavioral Effects

Entactogenic and empathogenic effects refer to the ability of a substance to produce feelings of empathy, openness, and emotional closeness. MDMA is well-known for these properties, and studies have explored whether 5-IAI elicits similar effects in animal models.

The finding that 5-IAI fully substitutes for MDMA in drug discrimination tests in rodents strongly suggests that it produces MDMA-like subjective and entactogenic effects in these animals. wikipedia.org While human anecdotal reports suggest that 5-IAI is entactogenic and increases sociability and trust, these reports also indicate that it produces little euphoria or stimulation compared to MDMA and other amphetamines. wikipedia.org The comparable monoamine transporter inhibition and release profile of aminoindanes like MDAI to MDMA would predict very similar subjective effects, which is supported by user reports for MDAI. researchgate.net

Aminoindanes, including 5-IAI, are described as having "entactogenic effect" and are sometimes sold as MDMA substitutes. researchgate.net They are considered potent serotonin-releasing agents. unodc.orgresearchgate.net

Assessment of Cognitive and Motor Function in Preclinical Models

Preclinical studies in animal models are crucial for assessing the potential impact of compounds on cognitive and motor function. Rodent models, such as rats and mice, are commonly used for this purpose due to their genetic tractability and behavioral similarities to humans in certain domains. nih.govaccscience.com Various tests are employed to evaluate different aspects of cognitive function, including learning, memory, and attention, as well as motor coordination and activity levels. nih.govresearchgate.net

It has been reported that regular high-dose 5-IAI has been found to produce cognitive and memory deficits in rodents. wikipedia.org

Here is a summary of some research findings in a data table format:

| Study Focus | Animal Model | Key Finding | Citation |

| Drug Discrimination (vs. MDMA) | Rats | Fully substituted for MDMA, indicating similar subjective effects. Less potent than PIA and PCA. | wikipedia.orgmdma.chomicsonline.org |

| Entactogenic/Empathogenic Effects | Rodents | Suggested by full substitution for MDMA in discrimination tests. | wikipedia.org |

| Cognitive Function (Long-term) | Adolescent Rats | Inferior performance compared to controls in some cognitive tasks (e.g., Morris water maze). | pulsus.com |

| Cognitive Function (High-dose) | Rodents | Regular high-dose administration associated with cognitive and memory deficits. | wikipedia.org |

| Motor Function (Long-term) | Adolescent Rats | Inferior performance compared to controls in measures of general activity. | pulsus.com |

Structure Activity Relationship Sar Studies of 5 Iodo 2 Aminoindane Derivatives

Impact of Iodine Substituent on Biological Activity

The introduction of an iodine atom at the 5-position of the 2-aminoindane scaffold significantly influences its pharmacological profile, particularly its interaction with monoamine transporters. 5-Iodo-2-aminoindane (5-IAI) is recognized as a rigid analogue of p-iodoamphetamine (PIA), and its primary action is as a releasing agent of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). wikipedia.org

Research comparing 5-IAI to its non-iodinated parent compound, 2-aminoindan (B1194107) (2-AI), and other halogenated amphetamines reveals the critical role of the iodine substituent. While 2-AI acts as a selective substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), the addition of substituents to the aromatic ring, such as iodine, tends to increase potency at the serotonin transporter (SERT) while reducing potency at DAT and NET. nih.govnih.gov This shift is a key aspect of the structure-activity relationship for this class of compounds.

In vitro studies using rat brain cortical synaptosomes have provided quantitative insights into the iodine atom's impact. In an assay measuring the inhibition of [3H]-5-HT (serotonin) uptake, 5-IAI was found to be approximately 75% as potent as p-chloroamphetamine (PCA), a well-known serotonin-releasing agent. nih.gov In the same assay, p-iodoamphetamine (PIA) demonstrated about twice the potency of PCA. nih.gov This indicates that while the iodine substituent in 5-IAI confers significant activity at the serotonin transporter, the conformational constraints of the indan (B1671822) ring system, compared to the more flexible amphetamine backbone of PIA, modulate this potency. nih.gov

Furthermore, 5-IAI demonstrates notable affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C, as well as for α2A-, α2B-, and α2C-adrenergic receptors. wikipedia.org This broader receptor interaction profile, influenced by the electronic and steric properties of the iodine atom, distinguishes it from other 2-aminoindane derivatives like MDAI, which shows less affinity for these serotonin receptors. wikipedia.org

| Compound | Relative Potency vs. PCA |

|---|---|

| p-Chloroamphetamine (PCA) | 100% (Reference) |

| p-Iodoamphetamine (PIA) | ~200% |

| This compound (5-IAI) | ~75% |

Role of the Indan Ring System in Receptor Selectivity

The indan ring system of this compound is a crucial structural feature that imparts conformational rigidity, significantly influencing its binding affinity and selectivity for various receptors and transporters. Unlike the flexible side chain of amphetamines like p-iodoamphetamine, the cyclic structure of the indan nucleus constrains the spatial orientation of the amino group relative to the aromatic ring. nih.govresearchgate.net This rigidity is a key factor in determining how the molecule interacts with the binding pockets of its biological targets.

Conformational analysis of the 2-aminoindan system shows that the five-membered ring can adopt specific puckered conformations, which in turn places the amino group in either an axial or equatorial position. nih.gov The preferred conformation can be influenced by substituents on both the aromatic and amino groups. nih.gov This defined stereochemistry is critical for receptor selectivity. For instance, the specific hydroxylation pattern on the indan ring (e.g., 4,5-dihydroxy vs. 5,6-dihydroxy) can create analogues with conformations corresponding to different rotamers of dopamine, leading to varied activity at dopaminergic receptors. nih.gov

The selectivity of 2-aminoindane derivatives for the different monoamine transporters (SERT, DAT, and NET) is heavily dependent on the substitution pattern on the aromatic portion of the indan ring. The unsubstituted 2-aminoindan is selective for catecholamine transporters (DAT and NET). nih.gov However, the introduction of substituents, as seen in 5-IAI and other derivatives like 5,6-methylenedioxy-2-aminoindan (MDAI) and 5-methoxy-2-aminoindan (5-MeO-AI), markedly increases potency and selectivity towards the serotonin transporter (SERT). nih.govnih.gov This demonstrates that the indan ring system provides a versatile scaffold where modifications to the aromatic ring can fine-tune receptor selectivity. For example, MDAI is moderately selective for SERT and NET, with weaker effects at DAT, while 5-methoxy-6-methyl-2-aminoindan (MMAI) is highly selective for SERT, with significantly lower potency at NET and DAT. nih.gov The rigid indan structure ensures that these substituents are held in a fixed position, optimizing interactions with the SERT binding site.

| Compound | Primary Transporter Affinity | Notes |

|---|---|---|

| 2-Aminoindan (2-AI) | NET and DAT | Selective for catecholamine transporters. nih.govnih.gov |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | SERT and NET | Tenfold weaker effects on DAT. nih.gov |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | SERT | Sixfold lower potency at NET and 20-fold lower at DAT. nih.gov |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | SERT | Highly selective, with 100-fold lower potency at NET and DAT. nih.gov |

Rational Design of Novel Aminoindane Analogues

The principles of rational drug design are actively applied to the 2-aminoindane scaffold to develop novel analogues with specific pharmacological profiles, such as selective serotonin reuptake inhibitors (SSRIs). nih.govbiorxiv.org Rational design involves modifying a known chemical structure to enhance its affinity for a specific biological target, improve its selectivity over other targets, and optimize its pharmacokinetic properties. The 2-aminoindane framework serves as a valuable starting point for such endeavors due to its inherent activity at monoamine transporters and its conformationally restricted nature. nih.gov

One key strategy in the rational design of aminoindane analogues is the targeted modification of the aromatic ring to enhance interactions with the serotonin transporter. nih.govnih.gov Computational modeling and structure-activity relationship studies of existing SSRIs and monoamine reuptake inhibitors guide the selection of substituents that are likely to improve SERT binding and selectivity. nih.govresearchgate.net For example, understanding that electron-donating groups at specific positions on the aromatic ring can increase SERT affinity allows for the strategic placement of methoxy (B1213986) or methylenedioxy groups, as seen in compounds like MDAI and 5-MeO-AI. nih.gov

Another aspect of rational design involves modifying the amino group. N-alkylation or the introduction of other functional groups can alter the compound's lipophilicity and its interaction with the transporter binding site. These modifications can be guided by pharmacophore models that define the essential structural features required for binding to the target. biorxiv.org

Furthermore, the rigid indan backbone can be used to explore the spatial requirements of the transporter binding pocket. By synthesizing a series of analogues with different substitution patterns and evaluating their activity, researchers can map the regions of the binding site that are sensitive to steric bulk, electronic effects, and hydrogen bonding potential. This iterative process of design, synthesis, and biological evaluation is central to the development of new monoamine reuptake inhibitors with improved therapeutic profiles. nih.gov The goal is to create molecules that are not only potent and selective but also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Analytical and Bioanalytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 5-Iodo-2-aminoindane. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of 5-IAI. Both proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide distinct signals that correspond to the unique chemical environment of each nucleus within the molecule.

For the hydrochloride salt of 5-IAI in deuterium (B1214612) oxide (D₂O), the ¹H NMR spectrum, obtained using a 400 MHz spectrometer, displays characteristic peaks for the aromatic and aliphatic protons. The aromatic protons appear in the downfield region of the spectrum, while the aliphatic protons of the indane ring system are observed at higher field strengths. The use of an internal standard, such as maleic acid, can be employed for quantitative analysis by NMR.

¹H NMR Spectral Data for this compound HCl in D₂O

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.62 | d | 1H | Aromatic CH |

| 7.56 | s | 1H | Aromatic CH |

| 7.03 | d | 1H | Aromatic CH |

| 3.85 | m | 1H | CH-N |

| 3.33 | dd | 2H | CH₂ |

Data sourced from publicly available spectral databases.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom in the molecule, including the iodinated aromatic carbon and the carbons of the amino-substituted indane ring.

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its unequivocal identification. When analyzed by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), 5-IAI exhibits a distinct mass spectrum.

The EI mass spectrum of 5-IAI is characterized by a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 259, which corresponds to the molecular weight of the free base. This peak is often the base peak in the spectrum. The fragmentation pattern provides further structural information. Key fragment ions can be observed at m/z values of 132 and 115, which can help to distinguish 5-IAI from its positional isomers, such as 4-iodo-2-aminoindane.

Key Mass Spectral Fragments for this compound (EI)

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 259 | High | [M]⁺ (Molecular Ion) |

| 132 | Low to Moderate | [M - I]⁺ |

Data derived from forensic chemistry literature.

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The analysis is often performed on the hydrochloride salt using an attenuated total reflectance (ATR) accessory with a Fourier-transform infrared (FTIR) spectrometer. The resulting spectrum shows absorption bands characteristic of the amine group and the aromatic ring.

The IR spectrum of 5-IAI HCl shows a broad absorption in the region of 2500-3200 cm⁻¹, which is characteristic of the amine salt (N-H stretching vibrations). Other significant peaks include those corresponding to aromatic C-H stretching (around 3000-3100 cm⁻¹) and aromatic C=C stretching (around 1400-1600 cm⁻¹). The distinction between 5-IAI and its positional isomers based on IR spectroscopy can be challenging due to the similarity of their absorption patterns, often showing only minor band shifts.

Characteristic Infrared Absorption Bands for this compound HCl

| Wavenumber (cm⁻¹) | Description |

|---|---|

| ~3043 | Aromatic C-H Stretch |

| ~2800-3200 (broad) | N-H Stretch (Amine Salt) |

| ~1597 | Aromatic C=C Stretch |

| ~1471 | CH₂ Bend |

Data compiled from reports by forensic science laboratories.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from other substances, including impurities, adulterants, or other related compounds in a mixture. Gas chromatography (GC) is a commonly employed method for this purpose.

For the analysis of 5-IAI, a gas chromatograph coupled with a mass spectrometer (GC-MS) is frequently used. The separation is typically achieved on a non-polar capillary column, such as one coated with 100% dimethylpolysiloxane. The oven temperature is programmed to ramp from an initial lower temperature to a final higher temperature to ensure the effective separation of all components in the sample. Under these conditions, 5-IAI has a characteristic retention time that allows for its identification. For instance, using a specific temperature program, 5-IAI has been reported to have a retention time of approximately 8.9 minutes.

While GC-MS is excellent for separation and identification, quantitative analysis requires the development and validation of specific methods. Such methods would typically involve the use of an internal standard and the generation of a calibration curve over a range of concentrations. Although the use of maleic acid as a quantitative internal standard has been documented for NMR analysis, specific validated methods for the chromatographic quantification of 5-IAI in various matrices are not extensively reported in publicly available literature. However, general principles of quantitative analysis for amphetamine-type substances using GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-established and could be adapted for 5-IAI. These methods rely on the linear relationship between the detector response and the concentration of the analyte.

Bioanalytical Approaches for In Vitro and In Vivo Sample Analysis

The analysis of this compound in biological samples such as blood, plasma, or urine is critical for pharmacokinetic and toxicological studies. However, there is a notable lack of published, validated bioanalytical methods specifically for 5-IAI. Despite this, methodologies developed for other amphetamine-like substances can provide a framework for the analysis of 5-IAI in biological matrices.

For in vitro studies, such as investigating the metabolism of 5-IAI using human liver microsomes, analytical methods would be required to separate and identify potential metabolites. Research on related aminoindanes, like 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI), has shown that major metabolic pathways include N-acetylation and oxidative demethylenation followed by O-methylation. It is plausible that 5-IAI undergoes similar biotransformations. The analysis of these metabolites would likely involve LC-MS/MS, which offers the sensitivity and selectivity needed for complex biological samples.

For in vivo analysis, such as quantifying 5-IAI in plasma or urine, a robust bioanalytical method would need to be developed and validated. This typically involves:

Sample Preparation: Extraction of the analyte from the biological matrix, for example, through liquid-liquid extraction or solid-phase extraction.

Chromatographic Separation: Separation of the parent drug and any metabolites from endogenous components using HPLC or UHPLC.

Detection: Sensitive and selective detection, usually by tandem mass spectrometry (MS/MS).

Validated LC-MS/MS methods for amphetamines in plasma and urine often involve a simple protein precipitation or liquid-liquid extraction step, followed by analysis with a run time of less than 15 minutes. These methods can achieve limits of quantification in the low ng/mL range, which would likely be necessary for pharmacokinetic studies of 5-IAI.

Given that 5-IAI is a serotonin-releasing agent, in vivo studies might also involve techniques like microdialysis to measure its effects on neurotransmitter levels in specific brain regions of animal models. This technique allows for the sampling of extracellular fluid, which can then be analyzed for both 5-IAI and neurotransmitters like serotonin (B10506) and dopamine (B1211576) using highly sensitive analytical methods such as HPLC with electrochemical detection or LC-MS/MS.

Current Academic Research and Future Directions

Integration into Medicinal Chemistry and Pharmacology Research

Aminoindane derivatives, including 5-IAI, have garnered interest in medicinal chemistry due to the versatile nature of the amino-indane structural moiety, which is found in numerous pharmaceutically active compounds. ajrconline.org The indane ring system, consisting of a fused six-membered benzene (B151609) ring and a five-membered cyclopentane (B165970) ring with an amino group, serves as a significant pharmacophore exhibiting diverse biological activities. ajrconline.org Historically, aminoindanes were investigated for properties such as bronchodilation and analgesia. unodc.orgmdpi.com More recent research has explored their potential in various areas, including antimicrobial, antipyretic, analgesic, anticonvulsant, CNS depressant, anti-inflammatory, and anticancer activities. ajrconline.org

| Compound | Serotonin (B10506) (5-HT) Uptake Inhibition | Noradrenaline (NAT) Uptake Inhibition | Dopamine (B1211576) (DAT) Uptake Inhibition | 5-HT Release |

| 5-Iodo-2-aminoindane (5-IAI) | Potent | Strong mdpi.com | Weak omicsonline.org | Potent omicsonline.org |

| MDAI | Strong mdpi.com | Strong mdpi.com | Weak omicsonline.org | Potent mdpi.com |

| 2-Aminoindane (2-AI) | Preferential mdpi.com | Preferential mdpi.com | Preferential mdpi.com | Potent mdpi.com |

| MDMA | High | Moderate | Low | High |

| PCA | Potent | - | - | - |

Note: This table is a synthesis of information from multiple sources and provides a general comparison of reported activities. Specific EC50 or IC50 values may vary depending on the study methodology.

Further pharmacological research has explored the binding affinities of 5-IAI for various receptors. It has shown high affinity for serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C, as well as affinity for α2A-, α2B-, and α2C-adrenergic receptors. wikipedia.org This receptor binding profile is distinct from that of MDAI, which shows high affinity for serotonin receptors but differs in specific interactions. wikipedia.org

Role in Understanding Neurotransmitter Systems and Their Pathologies

The study of 5-IAI contributes to the broader understanding of how aminoindane derivatives modulate neurotransmitter systems in the central nervous system. mdpi.com These compounds primarily exert their effects through mechanisms involving reuptake inhibition and/or direct agonism of neurotransmitter receptors. mdpi.com 5-IAI, specifically, has been shown to strongly inhibit the serotonin transporter (SERT) and noradrenaline transporter (NAT) while promoting serotonin release. mdpi.com This mechanism is similar to that of MDAI, another aminoindane derivative. mdpi.com In contrast, 2-aminoindane (2-AI) preferentially inhibits NAT and promotes the release of both serotonin and dopamine. mdpi.com

Research using animal models, such as drug discrimination tests in rats, has indicated that 5-IAI can produce MDMA-like subjective and entactogenic effects. wikipedia.org This suggests shared pharmacological properties with MDMA, likely mediated through their common effects on monoamine transporters and receptors. researchgate.netwikipedia.org

Studies investigating the potential neurotoxicity of 5-IAI in animals have generally found it to be less neurotoxic than its corresponding amphetamine homologue, p-iodoamphetamine (pIA), and significantly less neurotoxic than MDMA in terms of serotonergic markers. wikipedia.orgnih.gov While some studies reported a slight decrease in serotonin levels and uptake sites in rats at high doses of 5-IAI, these effects were considerably less pronounced than those observed with PIA. nih.gov This relative lack of significant neurotoxicity in animal models, compared to MDMA, has made 5-IAI a valuable tool for researchers studying the relationship between structure, activity, and neurotoxicity within the phenethylamine (B48288) and aminoindane classes of compounds. wikipedia.orgnih.gov

Identification of Knowledge Gaps and Future Research Priorities

Despite the existing research on 5-IAI, several knowledge gaps remain, highlighting areas for future research.

Further research is needed to fully characterize the interaction of 5-IAI with the diverse array of neurotransmitter receptors and transporters. While binding affinities for some serotonin and adrenergic receptors have been reported, a more complete understanding of its receptor pharmacology would provide a clearer picture of its potential effects. wikipedia.org

The potential for interactions between 5-IAI and other substances, particularly in the context of polypharmacy, is another critical area for future research. psu.edu Combining aminoindane analogues with other psychoactive compounds could significantly alter their toxicity profiles. psu.edu

Finally, ongoing analytical research is necessary to develop and refine methods for the detection and characterization of 5-IAI and its metabolites in biological samples. researchgate.netbu.edu This is crucial for both forensic toxicology and for supporting clinical and pharmacological research. researchgate.netbu.edu

Addressing these knowledge gaps through rigorous academic research is essential for a comprehensive understanding of this compound and its potential implications in medicinal chemistry and its role in probing neurotransmitter systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Iodo-2-aminoindane, and how can purity be ensured during synthesis?

- Methodological Answer: The synthesis of 5-IAI typically involves iodination of 2-aminoindane precursors. Key steps include protecting the amino group to prevent side reactions, followed by electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS). Post-synthesis, purity is confirmed via HPLC (≥95% purity threshold) and elemental analysis. Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves yield and purity . Experimental protocols must detail stoichiometry, reaction temperatures, and purification steps to ensure reproducibility .

Q. How should researchers characterize 5-IAI to confirm structural integrity and identity?

- Methodological Answer: Characterization requires a multi-technique approach:

- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and aromatic proton environments.

- Mass spectrometry (MS) for molecular ion confirmation (expected m/z for C₉H₁₁IN₂: 274.00).

- Melting point analysis (compare to literature values, e.g., ~131–133°C for related aminoindanes ).

- Elemental analysis (C, H, N, I) to validate stoichiometry. Novel compounds require full spectral data in supplementary materials .

Q. What pharmacological screening methods are appropriate for assessing 5-IAI’s activity?

- Methodological Answer: In vitro receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine transporters) and functional assays (cAMP accumulation) are standard. Dose-response curves (1 nM–100 µM) identify EC₅₀/IC₅₀ values. In vivo behavioral studies (e.g., locomotor activity in rodents) should control for pharmacokinetic variables (dose, route of administration). Cross-validate results with structural analogs (e.g., MDAI, MMAI) to contextualize activity .

Q. What legal and safety considerations apply to 5-IAI research?

- Methodological Answer: 5-IAI is classified as a controlled substance in jurisdictions like Singapore (Misuse of Drugs Act) and Switzerland due to its structural similarity to psychoactive phenethylamines . Researchers must obtain regulatory approvals and adhere to safety protocols (e.g., fume hoods for synthesis, PPE for handling). Safety Data Sheets (SDS) for precursors (e.g., iodine reagents) must be reviewed prior to experimentation .

Advanced Research Questions

Q. How can contradictory data on 5-IAI’s receptor affinity across studies be resolved?

- Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, radioligand concentrations). To address this:

- Perform triangulation using orthogonal assays (e.g., electrophysiology alongside binding studies).

- Standardize protocols (e.g., uniform buffer systems, incubation times).

- Analyze batch-to-batch compound purity via LC-MS to rule out impurities as confounding factors .

Q. What strategies improve the stability of 5-IAI in aqueous solutions for pharmacokinetic studies?

- Methodological Answer: Degradation in aqueous media (e.g., hydrolysis of the amino group) can be mitigated by:

- pH optimization : Use buffers (pH 4–5) to protonate the amine, reducing reactivity.

- Lyophilization : Store aliquots as lyophilized powders at -80°C.

- Co-solvents : Add 10–20% propylene glycol to enhance solubility and stability .

Q. What in silico models predict 5-IAI’s metabolic pathways and potential toxicity?

- Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to predict cytochrome P450 interactions (CYP2D6, CYP3A4). Combine with QSAR models to estimate metabolites (e.g., deiodination products). Validate predictions with in vitro microsomal assays and HPLC-MS metabolite profiling .

Q. How do structural modifications to 5-IAI alter its pharmacokinetic-pharmacodynamic (PK-PD) profile?

- Methodological Answer: Systematic SAR studies can explore:

- Halogen substitution : Replace iodine with bromine/chlorine to assess impact on lipophilicity (logP) and blood-brain barrier penetration.

- Amino group derivatization : Acetylation or alkylation to modulate metabolic stability.

- In vivo PK studies : Compare bioavailability (AUC, Cₘₐₓ) and half-life across analogs using LC-MS/MS quantification .

Data Analysis and Reporting Guidelines

- Controlled substances : Explicitly state regulatory compliance in the Methods section .

- Supporting information : Provide raw spectral data, assay conditions, and statistical analyses (e.g., ANOVA tables) in supplementary files .

- Ethical reporting : Disclose conflicts of interest and funding sources. Use IUPAC nomenclature consistently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。